Cas no 2820536-97-6 (1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-2-methylene-5-oxo-, ethyl ester, (7aR)-)

1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-2-methylene-5-oxo-, ethyl ester, (7aR)- 化学的及び物理的性質
名前と識別子
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- 1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-2-methylene-5-oxo-, ethyl ester, (7aR)-
- (R)-Ethyl 2-methylene-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate
- AT41564
- SCHEMBL24649106
- 2820536-97-6
- ETHYL (R)-2-METHYLENE-5-OXOTETRAHYDRO-1H-PYRROLIZINE-7A(5H)-CARBOXYLATE
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- インチ: 1S/C11H15NO3/c1-3-15-10(14)11-5-4-9(13)12(11)7-8(2)6-11/h2-7H2,1H3/t11-/m1/s1
- InChIKey: KYPWRJDJFRDVCU-LLVKDONJSA-N
- SMILES: N12CC(=C)C[C@@]1(C(OCC)=O)CCC2=O
計算された属性
- 精确分子量: 209.10519334g/mol
- 同位素质量: 209.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 337
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.2
- トポロジー分子極性表面積: 46.6Ų
1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-2-methylene-5-oxo-, ethyl ester, (7aR)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR024VO6-1g |
(R)-Ethyl 2-methylene-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate |
2820536-97-6 | 98% | 1g |
$1040.00 | 2025-02-13 | |
Aaron | AR024VO6-250mg |
(R)-Ethyl 2-methylene-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate |
2820536-97-6 | 98% | 250mg |
$521.00 | 2025-02-13 | |
Aaron | AR024VO6-100mg |
(R)-Ethyl 2-methylene-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate |
2820536-97-6 | 98% | 100mg |
$313.00 | 2025-02-13 | |
1PlusChem | 1P024VFU-1g |
(R)-Ethyl 2-methylene-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate |
2820536-97-6 | 98% | 1g |
$1158.00 | 2023-12-17 | |
Aaron | AR024VO6-5g |
(R)-Ethyl 2-methylene-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate |
2820536-97-6 | 98% | 5g |
$3120.00 | 2025-02-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1686660-1g |
(R)-Ethyl 2-methylene-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate |
2820536-97-6 | 98% | 1g |
¥9000 | 2023-04-14 |
1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-2-methylene-5-oxo-, ethyl ester, (7aR)- 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-2-methylene-5-oxo-, ethyl ester, (7aR)-に関する追加情報
Comprehensive Overview of 1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-2-methylene-5-oxo-, ethyl ester, (7aR)- (CAS No. 2820536-97-6)
The compound 1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-2-methylene-5-oxo-, ethyl ester, (7aR)- (CAS No. 2820536-97-6) is a specialized organic molecule with significant potential in pharmaceutical and chemical research. Its unique structure, featuring a pyrrolizine core and an ethyl ester functional group, makes it a valuable intermediate for synthesizing bioactive compounds. Researchers are increasingly interested in this molecule due to its stereospecific configuration (7aR), which can influence its biological activity and interaction with target proteins.
In recent years, the demand for tetrahydro-2-methylene-5-oxo derivatives has grown, particularly in drug discovery and medicinal chemistry. This compound's methylene and carbonyl groups offer versatile reactivity, enabling modifications for tailored applications. With the rise of AI-driven drug design and computational chemistry, molecules like 1H-Pyrrolizine-7a(5H)-carboxylic acid, ethyl ester are being explored for their potential in enzyme inhibition and receptor modulation. These applications align with trending topics such as personalized medicine and green chemistry, where efficient synthesis and minimal waste are prioritized.
The stereochemistry of (7aR)- configuration is a critical aspect of this compound, as it can determine its efficacy in chiral environments. This specificity is particularly relevant in the development of asymmetric catalysts and chiral auxiliaries, which are hot topics in organic synthesis. Additionally, the ethyl ester moiety enhances the compound's solubility, making it suitable for formulation studies and drug delivery systems. These properties are frequently searched by researchers looking for bioavailability enhancement strategies.
From a synthetic perspective, CAS No. 2820536-97-6 is often discussed in the context of multicomponent reactions and cascade cyclizations. These methods are gaining traction due to their efficiency and atom economy, which resonate with the principles of sustainable chemistry. The compound's pyrrolizine scaffold is also of interest in natural product synthesis, as similar structures are found in alkaloids with bioactive properties. This connection to natural derivatives makes it a subject of study in phytochemistry and nutraceutical research.
In analytical chemistry, 1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-2-methylene-5-oxo-, ethyl ester can be characterized using advanced techniques such as NMR spectroscopy and mass spectrometry. These methods are essential for verifying its purity and stereochemical integrity, which are crucial for regulatory compliance in pharmaceutical development. The compound's CAS registry number (2820536-97-6) ensures precise identification in global databases, facilitating collaboration and data sharing among researchers.
As the scientific community continues to explore heterocyclic compounds, the relevance of 1H-Pyrrolizine-7a(5H)-carboxylic acid derivatives is expected to grow. Their potential applications span anticancer agents, anti-inflammatory drugs, and neuroprotective compounds, aligning with current health trends. Furthermore, the integration of machine learning in compound screening has accelerated the identification of novel uses for such molecules, making them a focal point in high-throughput screening campaigns.
In conclusion, 1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-2-methylene-5-oxo-, ethyl ester, (7aR)- (CAS No. 2820536-97-6) represents a promising candidate for diverse scientific inquiries. Its structural features, combined with emerging technologies, position it at the intersection of innovation and practical application. Researchers and industry professionals are encouraged to explore its potential further, leveraging its unique properties for groundbreaking advancements.
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